
Quantitative Binding Affinity of Pracinostat for
Class I HDACs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552

Get Quote

The table below summarizes the key binding metrics for Pracinostat against Class I HDAC isozymes, as

determined by a 2021 computational study [1].

HDAC Isozyme Docking Score (kcal/mol) MM-GBSA ΔG (Bind) (kcal/mol)

HDAC1 -9.8 -77.34

HDAC2 -9.65 -74.67

HDAC3 -8.89 -66.90

HDAC8 -8.93 -69.67

Interpretation of Data: In both molecular docking and MM-GBSA calculations, more negative values

indicate stronger binding affinity and higher stability of the protein-ligand complex [1]. Based on these

metrics, Pracinostat shows the highest binding affinity for HDAC1, followed by HDAC2, with

comparatively lower affinity for HDAC8 and HDAC3.
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The data in the table was generated using specific computational protocols. Here is a summary of the key

methodologies [1]:

Molecular Docking: Flexible molecular docking was performed using the Glide program in Extra-
Precision (XP) mode. This technique predicts the orientation of Pracinostat within the binding

pocket of each HDAC isozyme and generates a "Docking Score" to rank the binding poses.
Binding Energy Estimation: The Molecular Mechanics Generalized Born Surface Area (MM-
GBSA) method was used via the Prime/MM-GBSA module. This more refined calculation estimates
the free energy of binding (ΔG Bind) for the pre-formed complex from the docking step, providing a

more accurate measure of binding affinity.

The following diagram illustrates the workflow that integrates these two methods, as described in the

research [1]:

Protein Structure (PDB) Protein Preparation Grid Generation XP Flexible Docking Best Docking Pose MM-GBSA Calculation Binding Affinity (ΔG Bind)
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Structural Basis and Broader Context of Pracinostat

Mechanism of Action: Pracinostat is a pan-HDAC inhibitor that targets a broad range of HDAC

isozymes [2] [3]. Its structure, like many HDAC inhibitors, consists of a zinc-binding group
(hydroxamic acid), a hydrophobic linker, and a capping group that interacts with the surface of the

enzyme [4].
Beyond Class I HDACs: As a pan-inhibitor, Pracinostat's biological effects are not limited to Class I

HDACs. A 2023 study revealed that its anticancer activity in colorectal cancer is linked to the
activation of the CDK5-Drp1 signaling pathway, which induces a specific type of mitochondrial

fission associated with cell death [3]. The diagram below outlines this discovered pathway:
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Interpretation Guide for Research and Development

Evaluate Selectivity: The data suggests Pracinostat has a binding preference for HDAC1 and
HDAC2 over HDAC3 and HDAC8. This differential affinity is a crucial starting point for understanding

its functional selectivity and potential off-target effects within the Class I family [1].
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Consider the Data Source: All high-resolution structural and energetic data for Pracinostat with

Class I HDACs currently comes from computational simulations [1]. While these are powerful
predictive tools, they are not a substitute for experimental validation using techniques like isothermal

titration calorimetry (ITC) or surface plasmon resonance (SPR).
ADR Correlation: A 2025 pharmacovigilance study suggests that inhibiting specific HDAC isoforms is

linked to distinct adverse drug reactions. The potent inhibition of HDAC1/2 has been implicated in
thrombocytopenia, which aligns with the binding affinity data and clinical observations for this drug

class [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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